molecular formula C12H16O4 B7816759 4,7-Dimethoxy-5-propyl-1,3-benzodioxole

4,7-Dimethoxy-5-propyl-1,3-benzodioxole

Cat. No. B7816759
M. Wt: 224.25 g/mol
InChI Key: XZUGLUDURMEBQE-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-5-propyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dimethoxy-5-propyl-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethoxy-5-propyl-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

4,7-Dimethoxy-5-propyl-1,3-benzodioxole, under the derivative name apiole, demonstrated significant antitumor properties, especially against colon cancer. Studies have shown that apiole can markedly decrease the growth of COLO 205 human colon cancer cell tumor xenografts in an athymic nude mouse model. The mechanism involves the up-regulation of cell cycle regulators such as p53, p21/Cip1, and p27/Kip1, and a decrease in the expression of cyclins D1 and D3. No gross signs of toxicity were observed in mice under the treatment of apiole, suggesting its potential as a safe and effective antitumor agent (Wei et al., 2012). Similar studies corroborate these findings, highlighting the importance of the alkyl group chain length and the 2-propenyl substituent (apiole) in the compound's antitumor activity (Lien et al., 2011).

Chemical Synthesis and Characterisation

The conversion of benzodioxole derivatives into other compounds has been a subject of interest. For instance, the synthesis and characterization of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals from benzodioxole and veratrol is noted for its antiferromagnetic interactions and dimeric pi*-pi* dimer formation (Alberola et al., 2010). This showcases the chemical versatility of benzodioxole derivatives in creating compounds with specific chemical and physical properties.

Antimicrobial and Antioxidant Properties

Benzodioxole derivatives, including those related to 4,7-dimethoxy-5-propyl-1,3-benzodioxole, have been tested for their antibacterial and antioxidant activities. Compounds with the 1,3-benzodioxol moiety have shown a wide range of biological activities including antibacterial and antioxidant potentials. For instance, certain benzodioxol derivatives demonstrated significant antibacterial activity against various bacterial strains and possessed notable antioxidant properties, making them valuable materials for the pharmaceutical industry (Khalil et al., 2021).

properties

IUPAC Name

4,7-dimethoxy-5-propyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGLUDURMEBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C(=C1OC)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-5-propyl-1,3-benzodioxole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.